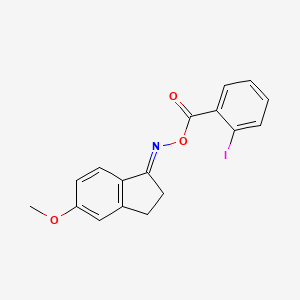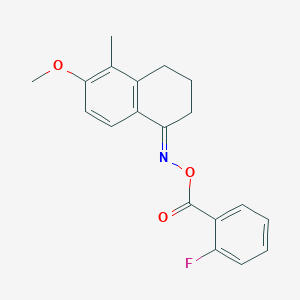![molecular formula C19H14N4O3S B3900472 3-(2-furyl)-5-[(3-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B3900472.png)
3-(2-furyl)-5-[(3-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazole
Overview
Description
3-(2-furyl)-5-[(3-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazole is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 3-(2-furyl)-5-[(3-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazole is not fully understood. However, studies have suggested that the compound acts by inhibiting the activity of certain enzymes and receptors. It has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. The compound has also been found to bind to the benzodiazepine site of the GABA-A receptor, resulting in anxiolytic and sedative effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. The compound has also been found to inhibit the growth of bacteria by disrupting their cell membrane. In addition, it has been shown to have anxiolytic and sedative effects by binding to the benzodiazepine site of the GABA-A receptor.
Advantages and Limitations for Lab Experiments
3-(2-furyl)-5-[(3-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. It has also been found to have low toxicity, making it a safe compound to work with. However, the compound has some limitations, including its poor solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the study of 3-(2-furyl)-5-[(3-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazole. One potential direction is to investigate its potential as a treatment for other diseases such as viral infections and autoimmune disorders. Another direction is to explore its mechanism of action in more detail to better understand its therapeutic effects. Additionally, further studies could be conducted to optimize the synthesis method and improve the compound's solubility in water.
Conclusion:
In conclusion, this compound is a synthetic compound with significant potential for therapeutic applications. Its anti-cancer, anti-bacterial, and neuroprotective effects make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and optimize its synthesis method.
Scientific Research Applications
3-(2-furyl)-5-[(3-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazole has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and bacterial infections. The compound has been found to possess potent anti-cancer activity by inhibiting the proliferation of cancer cells. It has also been reported to have anti-bacterial activity against gram-positive and gram-negative bacteria. In addition, the compound has shown neuroprotective effects in the treatment of Alzheimer's disease.
properties
IUPAC Name |
3-(furan-2-yl)-5-[(3-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c24-23(25)16-9-4-6-14(12-16)13-27-19-21-20-18(17-10-5-11-26-17)22(19)15-7-2-1-3-8-15/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZMBUWPMRUQRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-bromobenzyl)thio]-N'-{[5-(2-pyridinylthio)-2-furyl]methylene}acetohydrazide](/img/structure/B3900399.png)
![[3-(2-phenoxyethyl)-1-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B3900407.png)
![5-{[2-(pyrrolidin-1-ylcarbonyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl]carbonyl}isoquinoline](/img/structure/B3900428.png)
![N-(5-chloro-2-methylphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B3900431.png)


![N'-[(4-fluorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B3900455.png)
![3-(2-hydroxyphenyl)-N'-[2-(4-methyl-1-piperazinyl)-5-nitrobenzylidene]propanohydrazide](/img/structure/B3900464.png)
![4-methyl-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B3900477.png)
![2-(cyclopropylcarbonyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3900482.png)
![2-({2-[2-(2-methyl-5-nitrobenzylidene)hydrazino]-2-oxoethyl}thio)-N-phenylacetamide](/img/structure/B3900492.png)
![N-1-naphthyl-N'-[2-(1-naphthyloxy)ethyl]thiourea](/img/structure/B3900496.png)
![1-(4-{[(2-methoxyethyl)(2-thienylmethyl)amino]methyl}phenyl)ethanone](/img/structure/B3900503.png)